molecular formula C20H15ClF5N3O2 B2959696 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 956611-91-9

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide

Cat. No. B2959696
CAS RN: 956611-91-9
M. Wt: 459.8
InChI Key: UNILZABWPGLONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a benzenecarboxamide moiety, and trifluoromethyl groups . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl groups, and the coupling of the pyrazole and benzenecarboxamide moieties . The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a benzenecarboxamide moiety via a methylene bridge . The pyrazole ring carries a trifluoromethyl group and a methyl group, while the benzenecarboxamide moiety carries a difluoro group and a methoxyphenyl group .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The trifluoromethyl groups could potentially undergo various reactions, including nucleophilic substitution or addition . The pyrazole ring might participate in electrophilic substitution reactions, and the amide group in the benzenecarboxamide moiety could be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure . For instance, the presence of trifluoromethyl groups could increase the compound’s lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

This compound’s structural features, such as the trifluoromethyl group and the pyrazole ring, are often found in molecules with biological activity. Its potential for forming stable interactions with biological targets makes it a candidate for drug design, particularly in the development of new therapeutic agents for diseases where modulation of protein activity is key. For example, the presence of the trifluoromethyl group can improve the metabolic stability of a drug .

properties

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-2,6-difluoro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF5N3O2/c1-28-18(21)13(17(27-28)20(24,25)26)10-29(11-6-8-12(31-2)9-7-11)19(30)16-14(22)4-3-5-15(16)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNILZABWPGLONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)C(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.